molecular formula C18H29Cl2FN2O2 B2878698 1-(Cyclopentyloxy)-3-(4-(4-fluorophenyl)piperazin-1-yl)propan-2-ol dihydrochloride CAS No. 1216861-67-4

1-(Cyclopentyloxy)-3-(4-(4-fluorophenyl)piperazin-1-yl)propan-2-ol dihydrochloride

Cat. No.: B2878698
CAS No.: 1216861-67-4
M. Wt: 395.34
InChI Key: YGIZPCIFLHGIGD-UHFFFAOYSA-N
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Description

1-(Cyclopentyloxy)-3-(4-(4-fluorophenyl)piperazin-1-yl)propan-2-ol dihydrochloride is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

The synthesis of 1-(Cyclopentyloxy)-3-(4-(4-fluorophenyl)piperazin-1-yl)propan-2-ol dihydrochloride involves multiple steps, typically starting with the preparation of intermediate compounds. The synthetic route generally includes:

    Formation of the cyclopentyloxy group: This step involves the reaction of cyclopentanol with an appropriate halogenating agent to form cyclopentyl halide.

    Introduction of the fluorophenyl group: The fluorophenyl group is introduced through a nucleophilic aromatic substitution reaction, where a fluorobenzene derivative reacts with a suitable nucleophile.

    Formation of the piperazine ring: The piperazine ring is synthesized by reacting ethylenediamine with a dihalide compound.

    Coupling reactions: The final compound is obtained by coupling the cyclopentyloxy group, the fluorophenyl group, and the piperazine ring through a series of nucleophilic substitution and condensation reactions.

    Industrial production: Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

1-(Cyclopentyloxy)-3-(4-(4-fluorophenyl)piperazin-1-yl)propan-2-ol dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the fluorophenyl group, leading to the formation of various substituted derivatives.

    Common reagents and conditions: Typical reagents include halogenating agents, nucleophiles, oxidizing agents, and reducing agents. Reaction conditions may vary depending on the desired product, but generally involve controlled temperatures and inert atmospheres.

    Major products: The major products formed from these reactions include substituted derivatives, alcohols, ketones, and carboxylic acids.

Scientific Research Applications

1-(Cyclopentyloxy)-3-(4-(4-fluorophenyl)piperazin-1-yl)propan-2-ol dihydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and psychiatric conditions.

    Industry: It is used in the development of new materials and chemical processes, including the synthesis of polymers and advanced materials.

Mechanism of Action

The mechanism of action of 1-(Cyclopentyloxy)-3-(4-(4-fluorophenyl)piperazin-1-yl)propan-2-ol dihydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

1-(Cyclopentyloxy)-3-(4-(4-fluorophenyl)piperazin-1-yl)propan-2-ol dihydrochloride can be compared with other similar compounds, such as:

    1-(Cyclopentyloxy)-3-(4-(4-chlorophenyl)piperazin-1-yl)propan-2-ol dihydrochloride: This compound features a chlorophenyl group instead of a fluorophenyl group, which may result in different chemical and biological properties.

    1-(Cyclopentyloxy)-3-(4-(4-bromophenyl)piperazin-1-yl)propan-2-ol dihydrochloride: The presence of a bromophenyl group can influence the compound’s reactivity and interactions with biological targets.

    1-(Cyclopentyloxy)-3-(4-(4-methylphenyl)piperazin-1-yl)propan-2-ol dihydrochloride: The methylphenyl group introduces steric and electronic effects that can alter the compound’s behavior in chemical reactions and biological systems.

Properties

IUPAC Name

1-cyclopentyloxy-3-[4-(4-fluorophenyl)piperazin-1-yl]propan-2-ol;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27FN2O2.2ClH/c19-15-5-7-16(8-6-15)21-11-9-20(10-12-21)13-17(22)14-23-18-3-1-2-4-18;;/h5-8,17-18,22H,1-4,9-14H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGIZPCIFLHGIGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)OCC(CN2CCN(CC2)C3=CC=C(C=C3)F)O.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29Cl2FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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